

Propargyl-PEG6-NH2: A Technical Guide to Safety and Handling

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Compound of Interest		
Compound Name:	Propargyl-PEG6-NH2	
Cat. No.:	B610265	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-NH2 is a bifunctional linker molecule increasingly utilized in chemical biology, drug discovery, and materials science. Its structure incorporates a terminal alkyne group, available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a primary amine group for conjugation to various substrates. This guide provides a comprehensive overview of the safety and handling guidelines for **Propargyl-PEG6-NH2**, compiled from available safety data sheets, supplier information, and general laboratory protocols for similar reagents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Propargyl-PEG6-NH2** is presented in Table 1. This data is essential for proper storage, handling, and experimental design.



Property	Value	Source
CAS Number	1198080-04-4	Multiple Suppliers
Molecular Formula	C15H29NO6	PubChem[1]
Molecular Weight	319.39 g/mol	PubChem[1]
Appearance	Colorless Liquid	PurePEG
Purity	Typically >95%	Multiple Suppliers
Solubility	Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)	BroadPharm

Safety and Hazard Information

There is conflicting information regarding the hazard classification of **Propargyl-PEG6-NH2** from different suppliers. It is crucial for researchers to be aware of this discrepancy and handle the compound with appropriate caution.

One supplier's Safety Data Sheet (SDS) classifies the compound as "Not classified as a hazard." However, another supplier provides the following GHS hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Given this conflicting information, it is prudent to handle **Propargyl-PEG6-NH2** as a potentially hazardous substance.

Toxicological Data

Specific toxicological data, such as LD50 or LC50 values, for **Propargyl-PEG6-NH2** are not readily available. However, data for the structurally related compound propargylamine indicates significant toxicity. Propargylamine is classified as toxic and flammable, with a reported oral LD50 in rats of 780 μL/kg[2]. While **Propargyl-PEG6-NH2** has a polyethylene glycol (PEG)



chain that may alter its toxicological profile, the presence of the propargyl functional group warrants caution.

Personal Protective Equipment (PPE)

When handling **Propargyl-PEG6-NH2**, the following personal protective equipment should be worn:

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.

Storage and Stability

Proper storage is critical to maintain the integrity of **Propargyl-PEG6-NH2**.

Condition	Duration	Source
Pure Form at -20°C	3 years	MedchemExpress[3]
In Solvent at -80°C	6 months	MedchemExpress[3]
In Solvent at -20°C	1 month	MedchemExpress[3]

It is recommended to store the compound under an inert atmosphere and protected from light.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction using an alkyne-functionalized reagent like **Propargyl-PEG6-NH2**. This protocol should be optimized for specific substrates and experimental conditions.

Materials

Propargyl-PEG6-NH2



- · Azide-containing molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
- Reaction solvent (e.g., water, DMSO, DMF, t-BuOH, or mixtures)

Stock Solution Preparation

- **Propargyl-PEG6-NH2**: Prepare a stock solution of the desired concentration in the chosen reaction solvent.
- Azide-containing molecule: Prepare a stock solution in a compatible solvent.
- Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.
- Sodium ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before
 use.
- TBTA Ligand (if used): Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.

Reaction Procedure

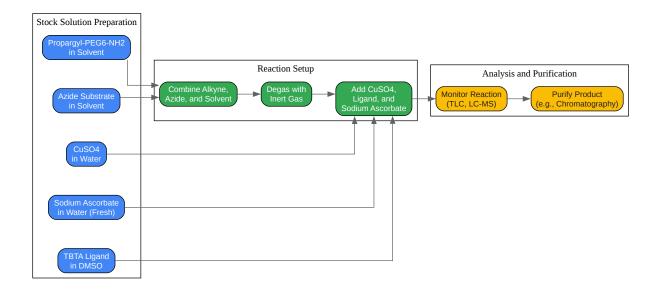
- To a reaction vessel, add the azide-functionalized molecule from its stock solution.
- Add the Propargyl-PEG6-NH2 stock solution (typically 1.1-1.5 equivalents relative to the azide).
- Add the reaction solvent to achieve the desired final concentration.
- If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).
- Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.



- Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring by an appropriate analytical method (e.g., TLC, LC-MS).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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References

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